BChE-IN-28

Descripción

- Chemical Structure: Describe its IUPAC name, molecular formula, and structural features (e.g., carbamate groups, aromatic rings).

- Mechanism of Action: Explain its role as a butyrylcholinesterase (BChE) inhibitor and relevance to neurodegenerative diseases.

- Development Background: Highlight its discovery, optimization, and preclinical/clinical trial status.

Propiedades

Fórmula molecular |

C22H25N3O4S3 |

|---|---|

Peso molecular |

491.7 g/mol |

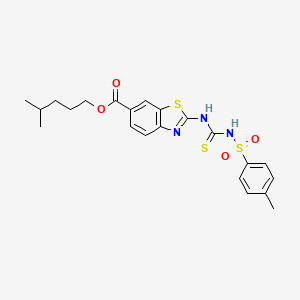

Nombre IUPAC |

4-methylpentyl 2-[(4-methylphenyl)sulfonylcarbamothioylamino]-1,3-benzothiazole-6-carboxylate |

InChI |

InChI=1S/C22H25N3O4S3/c1-14(2)5-4-12-29-20(26)16-8-11-18-19(13-16)31-22(23-18)24-21(30)25-32(27,28)17-9-6-15(3)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,23,24,25,30) |

Clave InChI |

ILQBKFSZTLSTQR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCCCC(C)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of BChE-IN-28 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the co-immobilization of the enzyme with 5-5′-dithiobis (2-nitrobenzoic acid) in starch or gelatin gel. This preparation retains enzyme activity for at least 300 days . Another method involves the use of modified Ellman’s method for measuring butyrylcholinesterase activity in human serum .

Análisis De Reacciones Químicas

BChE-IN-28 undergoes various chemical reactions, including hydrolysis and inhibition reactions. The compound is known to inhibit butyrylcholinesterase activity by binding to the enzyme’s active site. Common reagents used in these reactions include dibucaine and fluoride . The major products formed from these reactions are the hydrolyzed substrates and the inhibited enzyme complex .

Aplicaciones Científicas De Investigación

BChE-IN-28 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the development of therapeutic agents for neurodegenerative disorders such as Alzheimer’s disease . The compound is also used in enzyme inhibition assays to study the effects of various inhibitors on butyrylcholinesterase activity . Additionally, this compound is employed in the detection of anti-cholinesterase substances in aqueous solutions .

Mecanismo De Acción

The mechanism of action of BChE-IN-28 involves the selective, competitive, and reversible inhibition of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative disorders . The molecular targets involved in this process include the choline-binding pocket and the catalytic residues of butyrylcholinesterase .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A. Structural Analogs (e.g., rivastigmine, donepezil derivatives):

- Table 1 : Structural comparison (substituents, functional groups).

- Potency : IC50 values against BChE vs. acetylcholinesterase (AChE).

- Selectivity : Ratio of BChE/AChE inhibition.

B. Functional Analogs (e.g., tacrine, huperzine A):

- Table 2 : Pharmacokinetic parameters (bioavailability, half-life).

- Toxicity : LD50, hepatotoxicity risks.

- Clinical Efficacy : Cognitive improvement metrics in Alzheimer’s models.

Research Findings and Challenges

- In Vitro/In Vivo Studies : Summarize key studies, including contradictory results (e.g., efficacy in transgenic mouse models vs. human trials).

- Patent Landscape : Highlight competing compounds and intellectual property claims.

- Limitations : Address solubility issues, blood-brain barrier penetration, or metabolite toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.